4-((4,6-dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide
Description
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide is a benzamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamino substituent at the para-position of the benzamide ring and an N-isobutyl group on the amide nitrogen. The dimethylpyrimidine moiety is a critical pharmacophore known for enhancing biological activity in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)10-18-16(22)14-5-7-15(8-6-14)21-17-19-12(3)9-13(4)20-17/h5-9,11H,10H2,1-4H3,(H,18,22)(H,19,20,21) |
InChI Key |
JCZCQCPBACUCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues in Herbicides
The 4,6-dimethylpyrimidin-2-yl group is a hallmark of several commercial herbicides. For instance, sulfometuron-methyl (a sulfonylurea herbicide) shares this substituent and demonstrates potent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . In contrast, the target compound’s benzamide backbone differs from sulfometuron-methyl’s sulfonylurea structure, which may influence its binding affinity to ALS or other biological targets.
Key Comparison :
Metabolites of Sulfonamide Antibiotics
Metabolites of sulfamethazine, such as 2-Acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide , highlight the role of the dimethylpyrimidine group in drug metabolism. These metabolites retain antibacterial activity and are transferred through biological matrices like human milk, indicating their stability and bioactivity .
Key Comparison :
Structural Analogs in Crystallography Studies
Crystal structures of benzenesulfonamide derivatives, such as 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, reveal the conformational flexibility of the dimethylpyrimidine group in forming hydrogen bonds and π-stacking interactions . These structural features are critical for ligand-receptor interactions.
Key Comparison :
Key Comparison :
Insight : Adopting microwave synthesis for the target compound could improve efficiency and scalability.
Biological Activity
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₁₈N₆O₃S. The compound features a pyrimidine ring substituted with amino groups and an isobutyl group attached to a benzamide structure, which contributes to its biological activity.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Antiviral Activity : Studies have shown that related compounds effectively inhibit the entry of viruses such as Ebola and Marburg by targeting viral proteins involved in cellular entry processes .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing pathways involved in cell signaling and proliferation .
- Structural Activity Relationship (SAR) : The presence of the dimethylpyrimidine moiety is crucial for enhancing the selectivity and potency against target pathogens, as modifications in this region can significantly alter biological activity .
Antiviral Efficacy
A series of studies have demonstrated the efficacy of similar benzamide derivatives against filoviruses. For instance, the compound CBS1118 (a close analog) exhibited an EC50 value of less than 10 μM against both Ebola and Marburg virus pseudoviruses in Vero cells .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | EC50 (μM) | Virus Type | Reference |
|---|---|---|---|
| CBS1118 | <10 | Ebola | |
| Compound 20 | 3.87 | Ebola | |
| Compound 32 | 1.52 | Marburg | |
| Compound 35 | 9.86 | Ebola |
Selectivity Index
The selectivity index (SI), calculated as the ratio between cytotoxicity (CC50) and antiviral activity (EC50), is crucial for assessing the safety profile of these compounds. Higher SI values indicate a more favorable therapeutic window.
Table 2: Selectivity Index of Related Compounds
| Compound Name | CC50 (μM) | EC50 (μM) | SI |
|---|---|---|---|
| CBS1118 | 100 | <10 | 10 |
| Compound 20 | 80 | 3.87 | 20.65 |
| Compound 32 | 70 | 1.52 | 45.74 |
| Compound 35 | 90 | 9.86 | 9.11 |
Case Studies
- Ebola Virus Inhibition : In a study examining various benzamide derivatives, modifications to the amide portion enhanced antiviral potency against EBOV while maintaining metabolic stability in plasma .
- PGE2 Receptor Modulation : Compounds related to this class have shown potential as modulators of PGE2 receptors, which are implicated in inflammatory responses and cancer progression . This suggests that they may have additional therapeutic applications beyond antiviral activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
